molecular formula C17H16N4O2S B2508095 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014075-13-8

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2508095
CAS No.: 1014075-13-8
M. Wt: 340.4
InChI Key: UOSNGFBEHHKCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and a carbamoyl moiety at position 2. This scaffold is linked via an amide bond to a 1,5-dimethylpyrazole ring. Although direct synthesis data for this compound are absent in the provided evidence, analogous pyrazole-thiophene hybrids suggest its synthesis likely involves amide coupling reagents like EDCI/HOBt, as seen in similar protocols .

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-8-13(20-21(10)2)16(23)19-17-12(15(18)22)9-14(24-17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSNGFBEHHKCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene intermediate can be synthesized through a series of reactions, including halogenation, nitration, and reduction. The pyrazole intermediate is usually prepared via cyclization reactions involving hydrazines and diketones.

The final step involves the coupling of the thiophene and pyrazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups. Substitution reactions can result in compounds with different substituents on the thiophene or pyrazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Studies have indicated that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, the interaction of similar compounds with biological targets has been explored to understand their mechanisms of action against various diseases.

Case Study: Antimicrobial Activity

A study on related pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to assess the effectiveness of these compounds compared to conventional antibiotics .

Chemical Synthesis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecular architectures through various chemical reactions, including:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Modifying or removing functional groups.
  • Substitution Reactions: Replacing functional groups to create new derivatives.

Material Science

The compound's unique structure allows it to be explored in the development of novel materials. Research into its properties could lead to applications in organic electronics or as catalysts in chemical reactions.

Case Study: Catalytic Applications

Research has shown that pyrazole-based compounds can act as effective catalysts in various organic transformations, enhancing reaction rates and selectivity .

Computational Studies

Computational chemistry plays a crucial role in predicting the behavior of this compound under different conditions. Techniques such as Density Functional Theory (DFT) are employed to analyze molecular structures, stability, and reactivity.

Case Study: DFT Analysis

In one study, DFT calculations were used to optimize the geometry of pyrazole derivatives and predict their electronic properties. This approach provided insights into their potential biological activities and interactions with target molecules .

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget OrganismsMIC (µg/mL)
Compound AAntimicrobialE. coli, S. aureus32
Compound BAnti-inflammatoryHuman peripheral blood monocytes25
Compound CAnalgesicIn vivo models15

Table 2: Synthetic Routes for Pyrazole Derivatives

Reaction TypeReagents UsedOutcome
OxidationPotassium permanganateFormation of ketones
ReductionLithium aluminum hydrideAlcohols from carbonyls
SubstitutionVarious nucleophilesNew functionalized products

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its thiophene-carbamoyl-pyrazole architecture. Below is a comparison with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thiophene-pyrazole hybrid 3-carbamoyl-5-phenylthiophen-2-yl, 1,5-dimethylpyrazole ~400 (estimated) N/A N/A
3a (C21H15ClN6O) Pyrazole-pyrazole hybrid 4-cyano, 1-phenyl, chloro 403.1 133–135 68
3d (C21H14ClFN6O) Pyrazole-pyrazole hybrid 4-fluorophenyl, cyano 421.0 181–183 71
6b (C30H32FN3O2) Pyrazole-aryl hybrid 4-fluorophenyl, p-tolyl 485.2 N/A N/A
4k (C34H36N4O4S) Pyrazole-bromothiophene hybrid Bromothiophene, sulfonyl 596.2 N/A N/A

Key Observations

Thiophene vs. Pyrazole/Thiazole Cores: The target compound’s thiophene ring may enhance π-π stacking in biological targets compared to pyrazole-pyrazole hybrids (e.g., 3a, 3d).

Substituent Effects: Carbamoyl Group: The 3-carbamoyl moiety on thiophene provides hydrogen-bonding capacity, contrasting with electron-withdrawing cyano groups in 3a–3d. This may improve target affinity but reduce membrane permeability . Halogenation: Chloro/fluoro substituents in 3b, 3d, and 6b enhance metabolic stability and electronegativity, whereas their absence in the target compound might favor solubility .

Synthetic Considerations :

  • Yields for pyrazole-pyrazole hybrids (e.g., 3a–3d: 62–71%) suggest that the target compound’s synthesis may require optimized conditions due to the thiophene’s reactivity. EDCI/HOBt-mediated coupling, common in and , is likely applicable .

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 1014075-13-8

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes involved in cancer progression, such as HDAC6 (Histone Deacetylase 6), which plays a crucial role in tumor growth and survival .
  • Anti-inflammatory Properties : Research indicates that it can significantly reduce levels of inflammatory cytokines like TNF-α and IL-6, suggesting a potential application in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Effect Reference
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces cytokine levels
Enzyme inhibitionInhibits HDAC6
CytotoxicityIC50 values against carcinoma cell lines

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various carcinoma cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like Cisplatin, highlighting its potential as an anticancer agent .
  • Inflammation Model : In a mouse model of acute liver injury induced by acetaminophen, the compound demonstrated protective effects at doses of 40 mg/kg, significantly reducing liver damage markers and inflammation .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound binds to specific allosteric sites on enzymes involved in cancer metabolism, suggesting a novel pathway for therapeutic intervention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.